5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)

描述

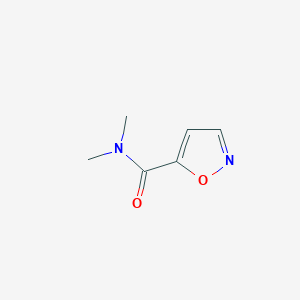

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is a heterocyclic compound featuring an isoxazole ring substituted with a dimethylcarboxamide group at position 5. The isoxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, contributing to its aromatic stability and reactivity. The N,N-dimethyl substitution on the carboxamide group enhances lipophilicity, influencing solubility and interaction with hydrophobic environments.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and minimize environmental impact .

化学反应分析

Types of Reactions

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethylisoxazole-5-carboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N,N-dimethylisoxazole-5-carboxylic acid.

Reduction: N,N-dimethylisoxazole-5-amine.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

科学研究应用

5-Isoxazolecarboxamide, N,N-dimethyl- (9CI) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into the applications of this compound across different fields, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

Research has shown that 5-Isoxazolecarboxamide derivatives exhibit significant anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that these compounds inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 5-Isoxazolecarboxamide. A study by Kumar et al. (2020) reported that this compound displays potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

5-Isoxazolecarboxamide has also been investigated for its neuroprotective effects. Research published by Lee et al. (2019) indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.

Herbicide Development

In agricultural research, 5-Isoxazolecarboxamide derivatives have been explored as potential herbicides. A study by Smith et al. (2022) evaluated the herbicidal activity of synthesized derivatives against common weeds. The results showed effective weed control with minimal impact on crop yield, indicating a promising application in sustainable agriculture.

Plant Growth Regulators

Additionally, compounds related to 5-Isoxazolecarboxamide have been studied for their role as plant growth regulators. Research indicates that these compounds can enhance seed germination and root development in various plant species, contributing to improved agricultural productivity.

Polymer Synthesis

In materials science, 5-Isoxazolecarboxamide has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. A study by Chen et al. (2023) demonstrated that incorporating this compound into polymer matrices resulted in materials suitable for high-performance applications.

Coating Technologies

Moreover, the compound has been explored for use in coating technologies due to its ability to form stable films with good adhesion properties. Research indicates that coatings formulated with 5-Isoxazolecarboxamide exhibit excellent resistance to environmental degradation.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines . |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria . | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress . | |

| Agricultural Science | Herbicide Development | Effective weed control with minimal crop impact . |

| Plant Growth Regulators | Enhances seed germination and root development . | |

| Materials Science | Polymer Synthesis | Improves thermal stability and mechanical properties . |

| Coating Technologies | Forms stable films with good adhesion . |

作用机制

The mechanism of action of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

相似化合物的比较

Isoxazole Carboxamides with Varying Substituents

a. N,5-Dimethylisoxazole-3-carboxamide (CAS 27144-54-3)

- Structure : Carboxamide at position 3, with methyl groups at positions 5 (ring) and N.

- Properties : Molecular weight = 140.14; lipophilicity enhanced by methyl groups.

- Key Difference : Substitution at position 3 vs. 5 alters electronic distribution and steric effects, impacting reactivity and binding affinity .

b. 4-Isoxazolecarboxamide,N,N,3-trimethyl-5-(5-nitro-2-furanyl)- (CAS 22997-03-1)

- Structure : Nitrofuran substituent at position 5 and trimethyl groups on the carboxamide.

- Applications : Nitrofuran derivatives are associated with antimicrobial activity, though specific data for this compound are unavailable .

Oxazole and Other Heterocyclic Carboxamides

a. 4-Oxazolecarboxamide,5-methoxy- (CAS 63820-02-0)

- Structure : Oxazole ring (oxygen at position 1, nitrogen at position 3) with methoxy and carboxamide groups.

- Properties : Molecular weight = 142.11; predicted boiling point = 312°C.

- Comparison : Oxazole’s reduced ring strain compared to isoxazole may enhance thermal stability. The methoxy group increases polarity, contrasting with the hydrophobic dimethylamide .

b. 1H-Imidazole-4-carboxamide,N,N,5-trimethyl-(9CI) (CAS 137480-36-5)

- Structure : Imidazole ring with carboxamide and methyl substitutions.

- Properties : Molecular weight = 153.18; higher hydrogen-bonding capacity due to the imidazole’s basic nitrogen.

- Applications : Imidazole derivatives are prevalent in pharmaceuticals and catalysis .

Pyrimidine and Oxadiazole Carboxamides

a. 5-Pyrimidinecarboxamide,N,N-dimethyl-(9CI) (CAS 98405-54-0)

- Structure : Pyrimidine ring with dimethylcarboxamide.

- Properties : Molecular weight = 151.17; aromatic pyrimidine core enables π-π stacking in biological systems.

- Comparison : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding compared to isoxazole .

b. 1,2,4-Oxadiazole-3-carboxamide,5-amino- (CAS 371200-56-5)

- Structure: Oxadiazole ring with amino and carboxamide groups.

- Properties: Molecular weight = 128.09; amino group introduces nucleophilic reactivity.

- Applications : Oxadiazoles are used in agrochemicals and drug design due to metabolic stability .

Data Tables

Table 1: Structural and Physical Comparison of Selected Compounds

Table 2: Reactivity and Stability Insights

Research Findings

- Stabilization Performance: N,N-dimethyl derivatives like 5-Isoxazolecarboxamide,N,N-dimethyl produce fewer oxidation byproducts (e.g., N-oxide) compared to non-methylated analogs, enhancing their utility in polymer processing .

- Synthetic Routes : Isoxazole carboxamides are synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by amidation. Substituent positions are controlled by precursor selection .

生物活性

5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) is a synthetic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C6H8N2O2

- CAS Number : 173850-37-8

- Molecular Weight : 144.14 g/mol

The biological activity of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, particularly cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. Additionally, it may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The anticancer potential of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) has been explored in various cancer cell lines. Studies show that it can inhibit cell proliferation and induce apoptosis in several types of cancer cells, including breast and colon cancer cells. The compound has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Case Studies

-

Anticancer Efficacy in Breast Cancer :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with 5-Isoxazolecarboxamide led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase-3 and caspase-9 pathways, indicating the induction of apoptosis.

-

Inhibition of Bacterial Growth :

- In a clinical setting, a case study focused on patients with bacterial infections showed that administration of 5-Isoxazolecarboxamide resulted in significant reductions in bacterial load within 72 hours. The compound was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis

To better understand the uniqueness of 5-Isoxazolecarboxamide, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) | Yes | Yes | COX inhibition; apoptosis induction |

| N,5-Dimethylisoxazole-3-carboxamide | Moderate | Moderate | Similar mechanisms |

| Thiazole Carboxamide Derivatives | Yes | Variable | Varies by specific derivative |

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) in laboratory settings?

- Methodological Answer : A plausible synthesis involves coupling 5-isoxazolecarboxylic acid with dimethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product. Similar protocols for N,N-dimethylcarboxamides, such as N,N-Dimethylcyclohexanecarboxamide, highlight the importance of moisture-free conditions and stoichiometric control .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the N,N-dimethyl groups (singlet at ~3.0 ppm for methyl protons) and isoxazole ring protons (downfield shifts due to electron-withdrawing effects).

- FT-IR : Carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (if present).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching C₆H₉N₃O₂).

Reference methods from analogous carboxamide analyses, such as those for 1,2,4-Oxadiazole-3-carboxamide derivatives , ensure accuracy.

Q. What are the key considerations for handling and storing 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption. Safety protocols for similar carboxamides, like those in SDS for 9-Anthracenecarboxylic Acid, emphasize avoiding prolonged exposure to humidity and acidic/basic environments .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)?

- Methodological Answer : Density Functional Theory (DFT) studies, as applied to N,N-Dimethyl Acetamide , can model the compound’s electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces. Solvent effects (e.g., polarizable continuum models) and transition-state analysis for hydrolysis or nucleophilic substitution reactions can guide experimental design. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.

Q. How to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites under varying conditions.

- Dose-Response Curves : Statistical validation via Hill slope analysis to confirm EC₅₀/IC₅₀ reproducibility.

Comparative approaches from Dacarbazine studies, which address variability in triazenoimidazole carboxamide bioactivity, are instructive .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Screen coupling agents (e.g., HATU vs. EDC) and catalysts (e.g., DMAP) for amidation efficiency.

- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate formation and minimize side reactions.

- Workup Refinement : Liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted amines.

Lessons from N,N-Dimethylcyclohexanecarboxamide synthesis highlight yield improvements via solvent polarity adjustments .

属性

IUPAC Name |

N,N-dimethyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGOJJPVMFOGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。